molecular formula C22H26N4 B12446636 1-cyclohexyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-benzimidazol-5-amine

1-cyclohexyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-benzimidazol-5-amine

Cat. No.: B12446636
M. Wt: 346.5 g/mol
InChI Key: GLMNLHMJOXVWGL-UHFFFAOYSA-N
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Description

1-cyclohexyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-benzimidazol-5-amine is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-benzimidazol-5-amine typically involves the condensation of 1-cyclohexyl-1H-benzimidazol-5-amine with 4-(dimethylamino)benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-benzimidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-cyclohexyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-benzimidazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-benzimidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclohexyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-benzimidazol-5-amine
  • This compound

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its combination of a benzimidazole core with a cyclohexyl group and a dimethylamino-substituted phenyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H26N4

Molecular Weight

346.5 g/mol

IUPAC Name

4-[(1-cyclohexylbenzimidazol-5-yl)iminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C22H26N4/c1-25(2)19-11-8-17(9-12-19)15-23-18-10-13-22-21(14-18)24-16-26(22)20-6-4-3-5-7-20/h8-16,20H,3-7H2,1-2H3

InChI Key

GLMNLHMJOXVWGL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)N(C=N3)C4CCCCC4

Origin of Product

United States

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